![molecular formula C16H20F3N3O B7637141 1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide](/img/structure/B7637141.png)
1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide, also known as MTFP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTFP is a pyrazole-based compound that has a unique structure, making it a promising candidate for various applications in the field of biochemistry and pharmacology.
Mécanisme D'action
1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide exerts its effects by binding to the active site of FAAH, MAGL, and ABHD6, inhibiting their enzymatic activity. This leads to an increase in the levels of endocannabinoids and other lipid signaling molecules, which can have various physiological effects. 1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide has been shown to have analgesic, anti-inflammatory, and anti-tumor effects in preclinical studies.
Biochemical and Physiological Effects
1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of endocannabinoids and other lipid signaling molecules, which can have analgesic and anti-inflammatory effects. 1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide has also been shown to have anti-tumor effects in various cancer cell lines, suggesting a potential role in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide has several advantages for lab experiments, including its high purity and stability. It is also a potent inhibitor of FAAH, MAGL, and ABHD6, making it a useful tool for studying the roles of these enzymes in various physiological processes. However, 1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide has some limitations, including its relatively high cost and limited solubility in aqueous solutions.
Orientations Futures
1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide has several potential future directions for scientific research. One potential direction is the development of 1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide analogs with improved pharmacokinetic properties and selectivity for specific enzymes. Another potential direction is the investigation of the role of 1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide in various disease states, including cancer and obesity. Finally, 1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide may have potential applications in the development of novel therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of 1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide involves the reaction of 1-adamantylamine with trifluoroacetic anhydride to form 3-(trifluoromethyl)-1-adamantyltrifluoroacetamide. This intermediate compound is then reacted with 4-hydrazinobenzoic acid to produce 1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide. The synthesis of 1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide has been optimized to produce high yields and purity, making it suitable for scientific research applications.
Applications De Recherche Scientifique
1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on the activity of the enzyme fatty acid amide hydrolase (FAAH), which plays a critical role in the metabolism of endocannabinoids. 1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide has also been shown to have activity against other enzymes, including monoacylglycerol lipase (MAGL) and α/β-hydrolase domain-containing 6 (ABHD6). These enzymes are involved in the metabolism of lipids and have been implicated in various diseases, including cancer and obesity.
Propriétés
IUPAC Name |
1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O/c1-22-8-12(7-20-22)13(23)21-15-5-10-2-11(6-15)4-14(3-10,9-15)16(17,18)19/h7-8,10-11H,2-6,9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFFGLBXNXPNSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC23CC4CC(C2)CC(C4)(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7637059.png)
![4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B7637062.png)
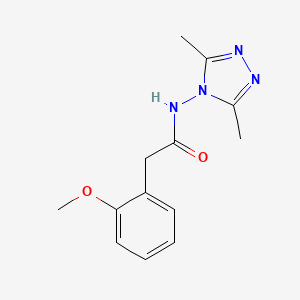
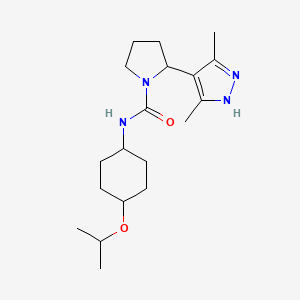
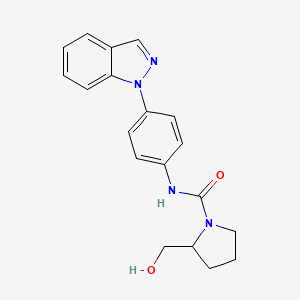
![N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B7637101.png)
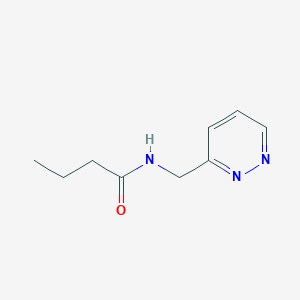
![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7637113.png)
![1-(4-Hydroxyphenyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7637114.png)
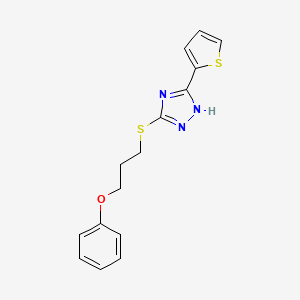
![1-[Cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7637125.png)
![4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B7637134.png)
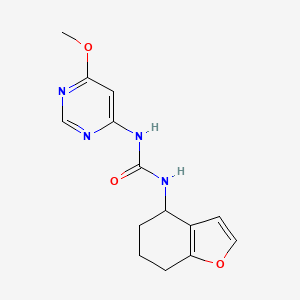
![4-[(3-Methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7637154.png)